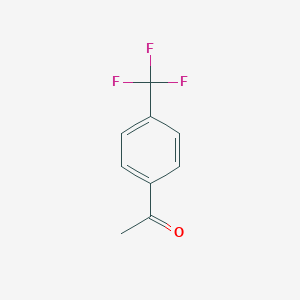

4'-(Trifluoromethyl)acetophenone

Descripción

Propiedades

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAISVSEJFEWBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80221130 | |

| Record name | 1-(4-(Trifluoromethyl)phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709-63-7 | |

| Record name | 4-(Trifluoromethyl)acetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-(Trifluoromethyl)phenyl)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 709-63-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-(Trifluoromethyl)phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]ethanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ2PGR8637 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-(Trifluoromethyl)acetophenone (CAS: 709-63-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(Trifluoromethyl)acetophenone is a halogenated organic compound that serves as a versatile and crucial building block in the synthesis of a wide array of chemical entities. Its strategic importance is particularly pronounced in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making it a highly desirable moiety in drug design. This technical guide provides a comprehensive overview of the core properties, synthesis, spectroscopic data, and key applications of this compound, with a focus on its role in drug development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in research and development.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 709-63-7 | [1] |

| Molecular Formula | C₉H₇F₃O | [1] |

| Molecular Weight | 188.15 g/mol | [1] |

| Appearance | White to colorless or light yellow powder, lump, or clear liquid | [2] |

| Melting Point | 29-33 °C | [1] |

| Boiling Point | 79-80 °C at 8 mmHg | [1] |

| Density | 0.924 g/cm³ | [2] |

| Refractive Index (n20/D) | 1.46 | [2] |

| Flash Point | 84 °C (closed cup) | [1] |

| Solubility | Sparingly soluble in water. Soluble in methanol. | [3][4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

-

¹H NMR (400 MHz, CDCl₃): δ 8.06 (d, J = 8.0 Hz, 2H), 7.73 (d, J = 8.0 Hz, 2H), 2.65 (s, 3H).

-

¹³C NMR (100 MHz, CDCl₃): δ 196.8, 139.5, 134.7 (q, J = 33 Hz), 128.8, 125.8 (q, J = 4 Hz), 123.6 (q, J = 272 Hz), 26.8.[3]

-

¹⁹F NMR (376 MHz, CDCl₃): δ -63.21 (s, 3F).[5]

The IR spectrum displays characteristic absorption bands corresponding to its functional groups. Key peaks include a strong carbonyl (C=O) stretch around 1700 cm⁻¹ and C-F stretching vibrations in the region of 1300-1100 cm⁻¹.

Mass spectrometric analysis confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum typically shows a molecular ion peak [M]⁺ at m/z 188, along with characteristic fragmentation patterns.

Synthesis and Reactivity

Synthetic Protocols

Several synthetic routes to this compound have been reported. A common laboratory-scale synthesis involves the Friedel-Crafts acylation of trifluoromethylbenzene.

Experimental Protocol: Friedel-Crafts Acylation

-

To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in a suitable inert solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane) at 0 °C, add acetyl chloride (1.1 equivalents) dropwise.

-

After the addition is complete, add trifluoromethylbenzene (1.0 equivalent) to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography to yield this compound.

A logical workflow for a typical synthesis is depicted below.

Key Chemical Reactions

This compound undergoes a variety of chemical transformations, making it a valuable synthetic intermediate. One of the most significant reactions in the context of drug development is the enantioselective reduction of its ketone group to form chiral alcohols.

Enantioselective Addition of Diethylzinc (B1219324)

The enantioselective addition of organometallic reagents, such as diethylzinc, to the carbonyl group of this compound is a powerful method for producing chiral tertiary alcohols, which are important chiral building blocks. This reaction is typically catalyzed by chiral ligands in the presence of a titanium alkoxide.[1][6]

Experimental Protocol: Enantioselective Addition of Diethylzinc

This protocol is a general guideline and may require optimization for specific chiral ligands and reaction scales.

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the chiral ligand (e.g., a chiral amino alcohol or diol, 10-20 mol%).

-

Dissolve the ligand in a dry, anhydrous solvent such as toluene.

-

Add titanium(IV) isopropoxide (1.2-1.4 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.

-

Cool the mixture to 0 °C and add a solution of diethylzinc (2.0 equivalents, typically 1.0 M in hexanes) dropwise.

-

Stir the resulting solution for another 30 minutes at 0 °C.

-

Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

-

Monitor the reaction by TLC or GC. After completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the chiral tertiary alcohol.

-

Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).[5]

The general workflow for this asymmetric synthesis is outlined below.

References

- 1. 4 -(Trifluoromethyl)acetophenone 98 709-63-7 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. 129825-11-2 CAS MSDS (4'-CHLORO-3'-(TRIFLUOROMETHYL)ACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. 4′-(三氟甲基)乙酰苯 98% | Sigma-Aldrich [sigmaaldrich.com]

4-Acetylbenzotrifluoride chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylbenzotrifluoride, also known by its IUPAC name 1-(4-(trifluoromethyl)phenyl)ethan-1-one, is a key chemical intermediate with significant applications in the pharmaceutical, agrochemical, and materials science sectors.[1] Its structure, featuring a trifluoromethyl group on the phenyl ring, imparts unique electronic properties that enhance the stability and biological activity of derivative compounds. This guide provides an in-depth overview of its chemical structure, properties, synthesis, and analysis, tailored for professionals in research and development.

Chemical Structure and IUPAC Name

The chemical structure of 4-Acetylbenzotrifluoride consists of an acetophenone (B1666503) core where the phenyl ring is substituted at the para-position (position 4) with a trifluoromethyl group (-CF3).

IUPAC Name: 1-(4-(trifluoromethyl)phenyl)ethan-1-one[2]

Synonyms: 4'-(Trifluoromethyl)acetophenone, p-(Trifluoromethyl)acetophenone[3]

Chemical Formula: C₉H₇F₃O[1]

Molecular Weight: 188.15 g/mol [1]

CAS Number: 709-63-7[1]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Acetylbenzotrifluoride is presented in the table below.

| Property | Value | Reference |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 29-33 °C | [1] |

| Boiling Point | 80 °C at 8 mmHg | [1] |

| Density | 1.28 g/cm³ | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane (B109758). | |

| Refractive Index | 1.46 at 20 °C | [1] |

Synthesis of 4-Acetylbenzotrifluoride

The primary method for the synthesis of 4-Acetylbenzotrifluoride is the Friedel-Crafts acylation of benzotrifluoride (B45747).[4][5][6] This electrophilic aromatic substitution reaction involves the reaction of benzotrifluoride with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Benzotrifluoride

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C (ice bath), slowly add acetyl chloride.

-

To this mixture, add benzotrifluoride dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude product can be achieved by vacuum distillation or recrystallization from a suitable solvent like hexane.

Analytical Characterization

The identity and purity of 4-Acetylbenzotrifluoride are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 500 MHz): δ 8.05 (d, J = 8.2 Hz, 2H, Ar-H), 7.75 (d, J = 8.2 Hz, 2H, Ar-H), 2.65 (s, 3H, -COCH₃).

-

¹³C NMR (CDCl₃, 125 MHz): δ 196.8 (C=O), 139.8 (q, J = 1.4 Hz, C-CF₃), 134.5 (q, J = 32.7 Hz, C-CF₃), 128.8 (CH), 125.8 (q, J = 3.8 Hz, CH), 123.6 (q, J = 272.5 Hz, CF₃), 26.8 (-CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 4-Acetylbenzotrifluoride exhibits characteristic absorption bands corresponding to its functional groups.[7][8]

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3100 | Aromatic C-H stretch |

| ~2920-2960 | Aliphatic C-H stretch (-CH₃) |

| ~1690 | C=O stretch (ketone) |

| ~1610, 1410 | Aromatic C=C stretch |

| ~1325 | C-F stretch (strong) |

| ~1170, 1130, 1070 | C-F stretch (strong) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of 4-Acetylbenzotrifluoride and identifying any potential impurities. The mass spectrum will show a molecular ion peak (M⁺) at m/z 188, corresponding to the molecular weight of the compound.

Applications in Research and Development

4-Acetylbenzotrifluoride serves as a versatile building block in the synthesis of more complex molecules with applications in various fields.

-

Pharmaceuticals: It is a precursor for the synthesis of various active pharmaceutical ingredients (APIs). The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates.[1]

-

Agrochemicals: The compound is utilized in the development of novel pesticides and herbicides.[1]

-

Materials Science: It is used in the synthesis of specialty polymers and liquid crystals due to the influence of the trifluoromethyl group on the material's properties.

Conclusion

4-Acetylbenzotrifluoride is a valuable chemical intermediate with a well-defined chemical structure and properties. Its synthesis via Friedel-Crafts acylation is a standard and scalable process. The analytical techniques outlined in this guide provide a robust framework for its characterization. The diverse applications of this compound in pharmaceuticals, agrochemicals, and materials science underscore its importance in modern chemical research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. US4096185A - Preparation of p-aminobenzotrifluoride - Google Patents [patents.google.com]

- 3. 4′-(Trifluoromethyl)acetophenone - 4-Acetylbenzotrifluoride [sigmaaldrich.com]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. websites.umich.edu [websites.umich.edu]

- 6. Khan Academy [khanacademy.org]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

An In-depth Technical Guide to 4'-(Trifluoromethyl)acetophenone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(Trifluoromethyl)acetophenone is a substituted aromatic ketone that serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group (-CF3) at the para position of the acetophenone (B1666503) core significantly influences its chemical reactivity and physical properties, making it a valuable intermediate for the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and its application in drug development, with a focus on its role as a precursor to the selective COX-2 inhibitor, celecoxib (B62257).

Physical and Chemical Properties

This compound is a white to pale yellow solid at room temperature. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, influencing its reactivity in various chemical transformations.

Data Presentation: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇F₃O | [1][2] |

| Molecular Weight | 188.15 g/mol | [1][2] |

| Appearance | White to light yellow low melting solid or crystalline powder | [3][4][5] |

| Melting Point | 29-35 °C | [1][2] |

| Boiling Point | 83-85 °C at 9 mmHg; 79-80 °C at 8 mmHg | [1][2] |

| Density | 0.924 g/cm³ | [1] |

| Refractive Index (n²⁰/D) | 1.462 | [1] |

| Flash Point | 84 °C (183 °F) | [1] |

| Solubility | Sparingly soluble in water. Soluble in various organic solvents. | [6] |

| CAS Number | 709-63-7 | [1][2] |

Spectral Data

-

¹H NMR (CDCl₃, 400 MHz): δ 8.06 (d, J=8.2 Hz, 2H), 7.74 (d, J=8.3 Hz, 2H), 2.65 (s, 3H).[7]

-

IR (KBr): Key absorptions include a strong carbonyl (C=O) stretch around 1690-1700 cm⁻¹ and C-F stretching vibrations.[8]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a common laboratory-scale synthesis of this compound from (trifluoromethyl)benzene and acetyl chloride.

Materials:

-

(Trifluoromethyl)benzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, addition funnel, condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel.

-

Suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane in the flask and cool the mixture to 0 °C in an ice bath.

-

Add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension via the addition funnel.

-

After the addition of acetyl chloride is complete, add (trifluoromethyl)benzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.[9][10]

Purification by Recrystallization

Procedure:

-

Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., hexane).

-

If there are insoluble impurities, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

GC-MS Analysis

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

-

MSD Transfer Line: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-400.

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.

Applications in Drug Development: The Synthesis of Celecoxib

This compound is a key starting material in the synthesis of Celecoxib, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.

Experimental Workflow: Synthesis of Celecoxib

The synthesis of Celecoxib from this compound involves a Claisen condensation followed by a cyclization reaction.

Caption: Synthetic workflow for Celecoxib from this compound.

Signaling Pathway: Mechanism of Action of Celecoxib

Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, which is a key enzyme in the prostaglandin (B15479496) synthesis pathway. Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever.

Caption: Inhibition of the COX-2 signaling pathway by Celecoxib.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in the synthesis of pharmaceuticals. Its unique properties, conferred by the trifluoromethyl group, make it an important building block for creating complex and biologically active molecules. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and professionals working with this important compound.

References

- 1. nbinno.com [nbinno.com]

- 2. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 3. zenodo.org [zenodo.org]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]

- 6. websites.umich.edu [websites.umich.edu]

- 7. websites.umich.edu [websites.umich.edu]

- 8. data.epo.org [data.epo.org]

- 9. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 10. chem.winthrop.edu [chem.winthrop.edu]

An In-depth Technical Guide to the Solubility of 4'-(Trifluoromethyl)acetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(Trifluoromethyl)acetophenone, a fluorinated aromatic ketone, is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. Its chemical structure, featuring a trifluoromethyl group on the phenyl ring, imparts unique properties that influence its reactivity and physical characteristics, including its solubility in organic solvents. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing robust purification strategies such as crystallization, and formulating active pharmaceutical ingredients.

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. It includes available quantitative data, detailed experimental protocols for solubility determination, and a logical workflow to guide researchers in their laboratory practices.

Quantitative Solubility Data

Quantitative solubility data for this compound in a range of pure organic solvents is not extensively available in publicly accessible literature. However, a study by Ren, Y., et al. investigated the use of this compound in a biocatalytic reduction and reported its solubility in isopropanol-buffer mixtures, which is crucial for reactions in aqueous-organic systems.[1] The presence of the trifluoromethyl group generally increases the lipophilicity of the molecule, suggesting good solubility in many common organic solvents.

The following table summarizes the known qualitative and context-specific quantitative solubility information.

| Solvent System | Temperature (°C) | Solubility | Notes |

| Water | Ambient | Sparingly soluble/Insoluble | The hydrophobic nature of the trifluoromethylphenyl group limits aqueous solubility. |

| Isopropanol-Buffer | Not Specified | Increased solubility in the mixture compared to buffer alone.[1] | This system creates a homogeneous environment beneficial for biocatalysis. Specific quantitative data is often found in supplementary materials of research papers.[1] |

| Methanol | Not Specified | Soluble (qualitative) | A structurally related compound, 4'-Chloro-3'-(trifluoromethyl)acetophenone, is reported to be soluble in Methanol. |

| Common Organic Solvents (e.g., Ethanol, Acetone, Ethyl Acetate, Toluene) | Not Specified | Expected to be soluble | Based on the general solubility of the parent compound, acetophenone, which is freely soluble in most organic solvents. |

Note: The lack of extensive, publicly available quantitative solubility data highlights an opportunity for further research to characterize this important building block fully. Researchers are encouraged to determine solubility experimentally for their specific solvent systems and conditions.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for process development and optimization. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Isothermal Saturation Method

This gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with tight-fitting caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient duration (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled bath for at least 4 hours to enable the excess solid to sediment.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe (to match the equilibration temperature) and immediately filter it through a syringe filter into a pre-weighed vial. This step is critical to prevent precipitation or further dissolution of the solute.

-

Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Then, evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature that ensures complete solvent removal without causing sublimation or degradation of the solute.

-

Mass Determination: Once the solvent is completely evaporated, weigh the vial again. The difference in mass corresponds to the mass of the dissolved this compound.

Calculation: The solubility can be expressed in various units, such as g/100 mL, g/kg of solvent, or mole fraction (x).

-

Solubility ( g/100 mL): (Mass of dissolved solute / Volume of supernatant withdrawn) × 100

-

Mole Fraction (x): (moles of solute) / (moles of solute + moles of solvent)

UV-Vis Spectrophotometric Method

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis region, which is the case for this compound due to its aromatic ketone structure.

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

This compound (high purity)

-

Selected organic solvents (UV-grade)

Procedure:

-

Determination of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of dilutions of the stock solution to prepare several standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and adhere to the Beer-Lambert law. Determine the equation of the line (y = mx + c).

-

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the desired solvent as described in the Isothermal Saturation Method (Steps 1-3).

-

Sample Analysis:

-

Withdraw a clear aliquot of the saturated supernatant and dilute it with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Concentration Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Then, account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the isothermal saturation method.

Caption: Logical workflow for solubility determination.

Conclusion

References

A Technical Guide to the Spectral Data of 4'-(Trifluoromethyl)acetophenone

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4'-(Trifluoromethyl)acetophenone. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental methodologies for this compound.

Compound Information

-

Compound Name: this compound

-

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.

The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.06 | Doublet (d) | 2H | Aromatic H (ortho to C=O) |

| 7.74 | Doublet (d) | 2H | Aromatic H (ortho to CF₃) |

| 2.65 | Singlet (s) | 3H | Methyl H (-COCH₃) |

| Data obtained in CDCl₃ on a 400 MHz spectrometer.[5] |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 197.0 | Carbonyl Carbon (C=O) |

| 139.7 | Aromatic C (para to C=O) |

| 134.4 (q, J = 32.7 Hz) | Aromatic C (ipso to CF₃) |

| 128.6 | Aromatic CH (ortho to C=O) |

| 125.8 (q, J = 3.8 Hz) | Aromatic CH (ortho to CF₃) |

| 123.6 (q, J = 272.5 Hz) | Trifluoromethyl Carbon (CF₃) |

| 26.8 | Methyl Carbon (-COCH₃) |

| Data obtained in CDCl₃ on a 100 MHz spectrometer.[5] |

A standard protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to approximately 16 ppm, centered around 6 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to approximately 250 ppm, centered around 125 ppm.

-

Use a 45-degree pulse angle with a relaxation delay of 2-5 seconds.

-

Accumulate a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H) or tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

The key IR absorption bands for this compound are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700 | Strong | C=O (Ketone) Stretch |

| ~1610 | Medium | C=C Aromatic Ring Stretch |

| ~1325 | Strong | C-F Stretch (asymmetric) |

| ~1170, 1130 | Strong | C-F Stretch (symmetric) |

| ~850 | Strong | C-H Out-of-plane bend (p-disubstituted) |

| The presence of the electron-withdrawing trifluoromethyl group conjugated with the ketone influences the exact position of the C=O stretch.[6] |

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press.

-

-

Pellet Formation: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural analysis.

The major fragments observed in the electron ionization (EI) mass spectrum of this compound are listed below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 188 | 14 | [M]⁺ (Molecular Ion) |

| 173 | 100 | [M-CH₃]⁺ (Loss of methyl) |

| 145 | 70 | [M-CH₃-CO]⁺ or [CF₃C₆H₄]⁺ |

| 43 | 16 | [CH₃CO]⁺ (Acetyl cation) |

| Data obtained via Electron Ionization (EI) at 70 eV.[1][7] The fragmentation is dominated by the stable acylium ion formed by the loss of the methyl group.[8] |

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

Gas Chromatography (GC):

-

Inject 1 µL of the sample solution into the GC inlet.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Employ a temperature program, for instance, starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.

-

-

Mass Spectrometry (MS):

-

The EI source is typically operated at 70 eV.

-

The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 40-400.

-

The detector records the abundance of ions at each m/z value.

-

-

Data Analysis: The resulting total ion chromatogram (TIC) will show a peak at the retention time of the compound. The mass spectrum corresponding to this peak is then analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | 709-63-7 [chemicalbook.com]

- 3. 4′-(三氟甲基)乙酰苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound(709-63-7) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. app.studyraid.com [app.studyraid.com]

- 7. This compound(709-63-7) IR Spectrum [m.chemicalbook.com]

- 8. app.studyraid.com [app.studyraid.com]

Commercial Availability and Suppliers of 4'-(Trifluoromethyl)acetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(Trifluoromethyl)acetophenone, a fluorinated aromatic ketone, is a critical building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound a valuable intermediate in drug discovery and development.[1] This technical guide provides an in-depth overview of the commercial availability of this compound, its key suppliers, and relevant technical data to assist researchers and scientists in sourcing this important chemical.

Commercial Suppliers and Product Specifications

This compound is readily available from a variety of chemical suppliers. The purity and available quantities vary by supplier, and it is crucial to select a grade appropriate for the intended application. High-purity material (≥98%) is essential for many synthetic applications to ensure the integrity and reproducibility of experimental results.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | 233188 | 98% | 5 g, 25 g |

| Thermo Scientific Chemicals | A15529 | 98+% | 5 g, 25 g |

| 214450050 | 99% | 1 g, 5 g, 25 g | |

| Tokyo Chemical Industry (TCI) | T1784 | >98.0% (GC) | 5 g, 25 g |

| Santa Cruz Biotechnology | sc-257451 | - | Contact for details |

| BLD Pharm | BD136979 | - | Contact for details |

| ChemicalBook Suppliers | - | 98% min to 99% | KG quantities available from various suppliers |

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and use in experimental procedures.

| Property | Value | Reference |

| CAS Number | 709-63-7 | [2][3] |

| Molecular Formula | C₉H₇F₃O | [2][4] |

| Molecular Weight | 188.15 g/mol | [2][4] |

| Appearance | White to faintly yellow low melting solid or crystalline powder | [3][5] |

| Melting Point | 30-33 °C (lit.) | [5] |

| Boiling Point | 79-80 °C at 8 mmHg (lit.) | [5] |

| Density | 0.920 g/cm³ | [5] |

| Flash Point | 84 °C (183.2 °F) - closed cup | [2][6] |

| Solubility | Insoluble in water. | [7] |

| Storage | Sealed in dry, room temperature. | [5][8] |

Synthesis of this compound

While several methods for the synthesis of trifluoromethylated acetophenones exist, a common industrial approach involves the diazotization of the corresponding aniline, followed by a coupling reaction and subsequent hydrolysis. Another prevalent method is the Friedel-Crafts acylation of trifluoromethylbenzene.

A plausible synthetic workflow starting from 4-(trifluoromethyl)aniline (B29031) is depicted below.

Experimental Protocol: Synthesis via Diazotization, Coupling, and Hydrolysis (Adapted from similar procedures for the meta-isomer)[10][11]

Step 1: Diazotization of 4-(Trifluoromethyl)aniline

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, slowly add 4-(trifluoromethyl)aniline to a cooled (0-5 °C) solution of sulfuric acid in water.

-

Maintain the temperature between 0-5 °C and add a solution of sodium nitrite (B80452) in water dropwise.

-

Stir the mixture for an additional hour at 0-5 °C to ensure complete formation of the diazonium salt solution.

Step 2: Coupling with Acetaldoxime

-

In a separate reactor, prepare a mixture of acetaldoxime, a copper catalyst (e.g., cuprous chloride or copper sulfate), acetic acid, and an organic solvent like toluene.

-

Cool this mixture to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the acetaldoxime mixture while simultaneously adding a solution of sodium hydroxide (B78521) to maintain the pH between 4 and 4.5. The temperature should be strictly controlled between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

-

Separate the organic layer containing the oxime intermediate.

Step 3: Hydrolysis to this compound

-

To the organic layer containing the oxime intermediate, add a solution of hydrochloric acid.

-

Heat the mixture to reflux for several hours until the hydrolysis is complete.

-

After cooling, separate the organic layer, wash it with water and a mild base (e.g., sodium bicarbonate solution), and then dry it over an anhydrous salt (e.g., sodium sulfate).

-

The solvent is removed under reduced pressure, and the crude product can be purified by distillation or recrystallization to yield pure this compound.

Applications in Organic Synthesis

This compound is a versatile intermediate for the synthesis of more complex molecules. A common transformation is the reduction of the ketone to a secondary alcohol or its conversion to an amine via reductive amination.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound | 709-63-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 709-63-7 [chemicalbook.com]

- 6. 4′-(三氟甲基)乙酰苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 709-63-7|4-(Trifluoromethyl)acetophenone|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Safety and Handling of 4'-(Trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4'-(Trifluoromethyl)acetophenone (CAS No. 709-63-7), a key building block in pharmaceutical and agrochemical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A thorough understanding of its potential hazards is the first step in safe handling.

-

Acute Toxicity (Oral), Category 4: Harmful if swallowed.[3]

-

Skin Irritation, Category 2: Causes skin irritation.[1][2][3]

-

Eye Irritation, Category 2: Causes serious eye irritation.[1][2][3]

-

Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory System): May cause respiratory irritation.[1][2]

-

Hazardous to the Aquatic Environment, Long-Term Hazard, Category 3: Harmful to aquatic life with long lasting effects.[3]

NFPA 704 Hazard Diamond:

The National Fire Protection Association (NFPA) 704 diamond provides a quick visual representation of the hazards associated with a chemical.

| Category | Rating | Description |

| Health | 2 | Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury. |

| Fire | 2 | Must be moderately heated or exposed to relatively high ambient temperature before ignition can occur. Flash point is between 100°F and 200°F. |

| Instability | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water. |

| Special | No special hazards. |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its proper storage and handling.

| Property | Value |

| Chemical Formula | C₉H₇F₃O |

| Molecular Weight | 188.15 g/mol |

| Appearance | White to faintly yellow solid or colorless to pale yellow liquid[4] |

| Melting Point | 30-33 °C (lit.) |

| Boiling Point | 79-80 °C at 8 mmHg (lit.) |

| Flash Point | 84 °C (183.2 °F) - closed cup |

| Solubility | Sparingly soluble in water. |

| Synonyms | 4-Acetylbenzotrifluoride |

Toxicological Data

| Toxicological Endpoint | Estimated Value (based on 3'-(Trifluoromethyl)acetophenone) | Classification |

| Acute Oral Toxicity (LD50) | > 2000 mg/kg (rat) | Based on this data, it falls under GHS Category 5 or is unclassified for acute oral toxicity. However, the classification for the 4'- isomer is Category 4, indicating a higher observed or predicted toxicity. |

| Skin Irritation | No skin irritation observed in rabbit studies | This is contrary to the GHS classification of this compound as a skin irritant (Category 2). This highlights the importance of treating each isomer as a distinct chemical with its own hazard profile. |

| Eye Irritation | No data available | Classified as a serious eye irritant (Category 2). |

Experimental Protocols

The following are detailed methodologies for key toxicological assessments based on OECD guidelines. These protocols are provided for informational purposes to understand the basis of the hazard classifications.

Skin Irritation/Corrosion Testing (Based on OECD Guideline 439: In Vitro Skin Irritation)

This test evaluates the potential of a chemical to cause skin irritation using a reconstituted human epidermis (RhE) model.

Methodology:

-

Tissue Preparation: Commercially available RhE models are equilibrated in a 6-well plate containing culture medium.

-

Application of Test Substance: A precise amount of this compound (as a solid or dissolved in a suitable solvent) is applied directly to the surface of the RhE tissue.

-

Exposure and Post-Incubation: After a 60-minute exposure period, the tissues are thoroughly rinsed and transferred to fresh culture medium for a 42-hour post-incubation period.

-

Viability Assessment: Tissue viability is determined using the MTT assay. Tissues are incubated with MTT solution, which is converted by viable cells into a blue formazan (B1609692) salt. The formazan is then extracted, and the optical density is measured.

-

Classification: A reduction in tissue viability to ≤ 50% compared to the negative control indicates that the substance is a skin irritant (GHS Category 2).

Eye Irritation/Corrosion Testing (Based on OECD Guideline 437: Bovine Corneal Opacity and Permeability - BCOP)

The BCOP assay is an in vitro method used to identify substances that can cause serious eye damage.

Methodology:

-

Corneal Preparation: Freshly isolated bovine corneas are mounted in a specialized holder.

-

Application of Test Substance: this compound is applied to the epithelial surface of the cornea.

-

Exposure and Incubation: The corneas are exposed to the test substance for a defined period, followed by a rinsing and incubation period.

-

Opacity Measurement: The opacity of the cornea is measured using an opacitometer.

-

Permeability Measurement: The permeability of the cornea is assessed by measuring the amount of fluorescein (B123965) dye that passes through the full thickness of the cornea.

-

Calculation of In Vitro Irritancy Score (IVIS): The opacity and permeability values are combined to calculate an IVIS.

-

Classification: The IVIS is used to classify the substance. A high IVIS indicates a potential for serious eye damage (GHS Category 1).

Acute Oral Toxicity Testing (Based on OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

-

Animal Selection: A small group of female rats is typically used for each dose level.

-

Dosing: A single oral dose of this compound is administered to the animals using a gavage tube. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observation: The animals are observed for signs of toxicity and mortality for up to 14 days.

-

Step-wise Procedure: The outcome of the first dose group determines the dose for the next group. If mortality is observed, the dose is lowered for the next group. If no mortality is observed, a higher dose may be tested.

-

Classification: The results are used to classify the substance into a GHS acute toxicity category based on the observed mortality at different dose levels.

Safe Handling and Storage

Strict adherence to the following procedures is mandatory to minimize exposure and ensure safety.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.[1]

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[1]

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat or chemical-resistant apron should also be worn.[1]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.

Handling Procedures:

-

Avoid all personal contact, including inhalation.[3]

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and reducing agents.

-

Store in the original, tightly sealed container.[1]

Emergency Procedures

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or alcohol-resistant foam.

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides and hydrogen fluoride.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE. Avoid breathing dust or vapors.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: For a solid spill, carefully sweep up the material and place it in a sealed container for disposal. For a liquid spill, absorb with an inert material and place in a sealed container for disposal.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of it in the sewer system.

Workflows and Logical Relationships

The following diagrams illustrate key safety workflows for handling this compound.

References

A Technical Guide to the Material Safety of 4'-(Trifluoromethyl)acetophenone

Introduction

4'-(Trifluoromethyl)acetophenone, identified by CAS No. 709-63-7, is a halogenated organic compound derived from acetophenone.[1] Its chemical formula is C9H7F3O and it has a molecular weight of 188.15.[2][3][4] This compound typically appears as a white to off-white or faintly yellow crystalline solid with a mild aromatic odor.[1][5][6] It serves as a versatile starting material in organic synthesis, particularly for introducing the trifluoromethyl group into molecules, and is used in the synthesis of various pharmaceutical compounds.[1] Given its application in research and development, a thorough understanding of its safety profile is critical for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of its material safety data, handling procedures, and emergency responses.

Hazard Identification and GHS Classification

This compound is classified as hazardous under the 2012 OSHA Hazard Communication Standard.[5] The primary hazards are related to irritation of the skin, eyes, and respiratory system.[5][7] The GHS classification is summarized below.

Hazard Classifications:

-

Specific Target Organ Toxicity – Single Exposure (Respiratory Tract Irritation), Category 3[5][7][9]

-

Acute Toxicity (Oral), Category 4[9]

-

Hazardous to the Aquatic Environment, Long-Term Hazard, Category 3[9]

Table 1: GHS Hazard and Precautionary Statements

| Code | Statement | Reference |

|---|---|---|

| Hazard Statements | ||

| H302 | Harmful if swallowed. | [9] |

| H315 | Causes skin irritation. | [7][8] |

| H319 | Causes serious eye irritation. | [7][8] |

| H335 | May cause respiratory irritation. | [2][3][7] |

| H412 | Harmful to aquatic life with long lasting effects. | [9] |

| Precautionary Statements | ||

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [7][9] |

| P264 | Wash skin thoroughly after handling. | [7][8] |

| P270 | Do not eat, drink or smoke when using this product. | [9] |

| P271 | Use only outdoors or in a well-ventilated area. | [7][9] |

| P273 | Avoid release to the environment. | [9] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [7][8][9] |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [7][8][9] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2][7][9] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3][7][8] |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | [9] |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | [8][9] |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | [8][9] |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | [7][9] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [7][9] |

| P405 | Store locked up. | [2][7][9] |

| P501 | Dispose of contents/container to an approved waste disposal plant. |[2][7][9] |

Physical and Chemical Properties

The physical and chemical properties of this compound are essential for safe handling and storage.

Table 2: Physical and Chemical Data

| Property | Value | Reference |

|---|---|---|

| Appearance | White to faintly yellow low melting solid | [1][6] |

| Physical State | Solid | [5] |

| Odor | Odorless / Mild aromatic | [1][5] |

| Molecular Formula | C9H7F3O | [2][4] |

| Molecular Weight | 188.15 g/mol | [2][4] |

| Melting Point | 30 - 33 °C / 86 - 91.4 °F | [4][5] |

| Boiling Point | 79 - 80 °C / 174.2 - 176 °F @ 8 mmHg | [4][5] |

| Flash Point | 84 °C / 183.2 °F (closed cup) | [4][5] |

| Specific Gravity | 0.920 | [2][5] |

| Water Solubility | Insoluble / No information available | [1][2] |

| Vapor Density | Not applicable |[2][5] |

Safe Handling and Personal Protection

Proper handling and the use of personal protective equipment are crucial to minimize exposure risk.

Handling Procedures:

-

Avoid all personal contact, including inhalation of dust or fumes.[9]

-

Wear suitable protective clothing, gloves, and eye/face protection.[7][9]

-

Keep away from open flames, hot surfaces, and sources of ignition.[5]

-

Do not eat, drink, or smoke when handling this product.[9]

-

Wash hands and any exposed skin thoroughly after handling.[2][8]

Storage Conditions:

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Reference |

|---|---|---|

| Eye/Face | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards. | [3][5] |

| Skin | Handle with chemical-resistant gloves (e.g., Nitrile). Wear appropriate protective clothing or a lab coat to prevent skin exposure. | [3][5][10] |

| Respiratory | Use a MSHA/NIOSH approved dust respirator (e.g., N95) if ventilation is inadequate or dust is generated. | [4][10] |

| Engineering Controls | Work in a well-ventilated area, such as a fume hood. Eyewash stations and safety showers should be readily accessible. |[3][5] |

Caption: A workflow for the safe handling of this compound in a lab setting.

Emergency and First-Aid Procedures

Immediate and appropriate action is vital in the event of an exposure or emergency.

First-Aid Measures:

-

General Advice: If symptoms persist, consult a physician and show them the safety data sheet.[2][3]

-

Inhalation: Move the victim to fresh air.[3][7] If breathing is difficult, give oxygen; if not breathing, provide artificial respiration.[7] Seek medical attention if you feel unwell.[2]

-

Skin Contact: Immediately take off contaminated clothing.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][7] If skin irritation occurs, get medical advice.[7][8]

-

Eye Contact: Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[2][3] Remove contact lenses if present and easy to do so.[3][7] If eye irritation persists, seek medical attention.[2][8]

-

Ingestion: Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Urgent medical attention is likely needed; contact a doctor or Poison Information Centre.[3][9]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: The compound is not considered a significant fire risk, but containers may burn.[9] Combustion may produce hazardous fumes, including carbon oxides and hydrogen fluoride.[3][9]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Caption: A decision-making workflow for first-aid response to an exposure event.

Toxicological and Ecotoxicological Profile

The toxicological data highlights the compound's irritant and moderately toxic properties.

Table 4: Summary of Toxicological Effects

| Effect | Finding | Classification | Reference |

|---|---|---|---|

| Acute Oral Toxicity | Harmful if swallowed. | Category 4 | [9] |

| Skin Corrosion/Irritation | Causes skin irritation. | Category 2 | [5][7][8] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Category 2 | [5][7][8] |

| Respiratory Irritation | May cause respiratory irritation. | STOT SE, Category 3 | [5][7] |

| Chronic Toxicity | No data available. | - |[7] |

Ecotoxicity:

-

The material is classified as harmful to aquatic life with long-lasting effects (H412).[9]

-

It should not be allowed to enter drains or surface waters.[3][9]

Experimental Protocols

The hazard classifications presented in this guide are derived from standardized toxicological and environmental studies. However, the detailed experimental methodologies and raw data for these classifications are not publicly available within the provided Material Safety Data Sheets. The information is typically held by the chemical manufacturer or regulatory bodies.

Research literature mentions experimental work involving this compound, such as studies on its phosphorescence emission spectra and its use in enantioselective addition reactions.[6][11] These studies focus on its chemical properties and reactivity rather than its toxicological profile. For detailed toxicological protocols, direct inquiry to the supplier or consultation of comprehensive chemical regulation databases (e.g., ECHA) would be necessary.

Conclusion

This compound is a valuable reagent in chemical synthesis but requires careful management due to its hazards. It is a skin, eye, and respiratory irritant, and is harmful if swallowed. Adherence to strict safety protocols, including the use of proper personal protective equipment and adequate ventilation, is mandatory to ensure the safety of laboratory personnel. All researchers must be familiar with the emergency and first-aid procedures before handling this chemical.

References

- 1. guidechem.com [guidechem.com]

- 2. fishersci.com [fishersci.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 4 -(Trifluoromethyl)acetophenone 98 709-63-7 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 709-63-7 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Vector SDS and Chemical Management [und-nd.newlook.safeschoolssds.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 11. 4′-(三氟甲基)乙酰苯 98% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Synthesis of 4'-(Trifluoromethyl)acetophenone: A Detailed Guide for Researchers

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4'-(Trifluoromethyl)acetophenone, a key building block in pharmaceutical and agrochemical research. The featured protocol details a robust and efficient method for the preparation of this compound from 4-bromobenzotrifluoride (B150022) via a Grignard reaction, a versatile and widely used carbon-carbon bond-forming strategy. This application note includes detailed experimental procedures, expected yields, and characterization data. Additionally, a visual workflow of the synthesis is provided to aid in experimental planning and execution.

Introduction

4'-(Trluoromethyl)acetophenone is a valuable intermediate in the synthesis of a variety of biologically active molecules. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, reliable and scalable methods for the synthesis of this compound are of high interest to the drug development community. This protocol outlines a well-established method for the synthesis of this compound starting from the readily available 4-bromobenzotrifluoride. The synthesis proceeds through the formation of a Grignard reagent, which is subsequently acylated to yield the desired product.

Overall Reaction Scheme

Data Presentation

The following table summarizes the key reagents and expected outcomes for the synthesis of this compound.

| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent | Typical Yield (%) |

| 4-Bromobenzotrifluoride | C₇H₄BrF₃ | 225.01 | 1.0 | - |

| Magnesium Turnings | Mg | 24.31 | 1.2 | - |

| Acetic Anhydride (B1165640) | C₄H₆O₃ | 102.09 | 1.1 | 85-95 |

| This compound | C₉H₇F₃O | 188.15 | - | 85-95 |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound from 4-bromobenzotrifluoride.

Materials and Reagents:

-

4-Bromobenzotrifluoride (99%)

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Acetic anhydride (99%)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and heating mantle

-

Dropping funnel

-

Condenser

-

Inert atmosphere setup (Nitrogen or Argon)

Protocol 1: Synthesis of this compound via Grignard Reaction

Step 1: Preparation of the Grignard Reagent (4-(Trifluoromethyl)phenylmagnesium bromide)

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add magnesium turnings (1.2 eq.).

-

Briefly heat the flask with a heat gun under vacuum and then cool to room temperature under the inert atmosphere to ensure all moisture is removed.

-

Add a small crystal of iodine to the flask. The iodine will act as an initiator for the reaction.

-

In the dropping funnel, prepare a solution of 4-bromobenzotrifluoride (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the 4-bromobenzotrifluoride solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

-

Once the reaction has initiated, add the remaining 4-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, or until the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent, 4-(trifluoromethyl)phenylmagnesium bromide.

Step 2: Acylation of the Grignard Reagent

-

In a separate dry, three-necked round-bottom flask under an inert atmosphere, prepare a solution of acetic anhydride (1.1 eq.) in anhydrous THF.

-

Cool this solution to 0 °C using an ice bath.

-

Slowly add the prepared Grignard reagent solution from Step 1 to the cooled acetic anhydride solution via a cannula or a dropping funnel. Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

Step 3: Work-up and Purification

-

Cool the reaction mixture to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure this compound as a colorless to pale yellow oil or low melting solid.

Mandatory Visualization

The following diagrams illustrate the key experimental workflow and the logical relationship of the synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship of reactants to product and its applications.

Application Notes and Protocols for the Friedel-Crafts Acylation of Trifluoromethylbenzene to Yield 4'-(Trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 4'-(Trifluoromethyl)acetophenone via the Friedel-Crafts acylation of trifluoromethylbenzene. This protocol is specifically tailored for professionals in organic synthesis, medicinal chemistry, and drug development. The document outlines the reaction mechanism, a detailed experimental procedure, and quantitative data from a closely related reaction, alongside essential visualizations to facilitate understanding and execution of the synthesis.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. The trifluoromethyl group imparts unique properties, such as increased metabolic stability and lipophilicity, which are highly desirable in drug design. The Friedel-Crafts acylation is a fundamental and widely employed method for the formation of aryl ketones. However, the trifluoromethyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution, making the Friedel-Crafts acylation of trifluoromethylbenzene a challenging transformation that often requires carefully optimized reaction conditions.[1] This protocol details a robust method for the para-selective acylation of trifluoromethylbenzene.

Reaction Principle: Friedel-Crafts Acylation

The synthesis of this compound is achieved through the electrophilic aromatic substitution reaction of trifluoromethylbenzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. The reaction proceeds via the formation of a highly reactive acylium ion, which then attacks the aromatic ring. Due to the deactivating nature of the trifluoromethyl group, a strong catalytic system and potentially elevated temperatures are necessary to drive the reaction to completion. The trifluoromethyl group is a meta-director under standard Friedel-Crafts conditions with strong Lewis acids like AlCl₃; however, specialized catalytic systems can promote para-selectivity.

Experimental Protocols

The following protocol is adapted from a high-yield procedure for the para-selective acylation of a similarly deactivated aromatic ring, fluorobenzene (B45895), and is optimized for the synthesis of this compound.

Materials:

-

Trifluoromethylbenzene

-

Acetyl chloride (or Acetic Anhydride)

-

Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃)

-

Trifluoromethanesulfonic acid (TfOH)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and hotplate

-

Separatory funnel

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trifluoromethylbenzene and the catalytic system comprising lanthanum triflate (La(OTf)₃) and trifluoromethanesulfonic acid (TfOH).

-

Reagent Addition: Slowly add acetyl chloride (or acetic anhydride) to the stirred reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to 140°C with vigorous stirring. Maintain this temperature for approximately 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-